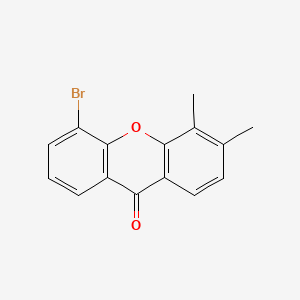
5-Bromo-3,4-dimethyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a chemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.16 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities . This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 4th positions on the xanthone scaffold .
Preparation Methods
The synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one typically involves the bromination of 3,4-dimethylxanthone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
5-Bromo-3,4-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used .
Scientific Research Applications
5-Bromo-3,4-dimethyl-9H-xanthen-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its bromine atom and xanthone scaffold enable it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
5-Bromo-3,4-dimethyl-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,4-Dimethylxanthone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-9H-xanthen-9-one: Lacks the methyl groups, which may affect its solubility and interaction with biological targets.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains additional hydroxyl groups, which can enhance its biological activity but may also affect its stability.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological behavior .
Properties
IUPAC Name |
5-bromo-3,4-dimethylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBEPKDBMMDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
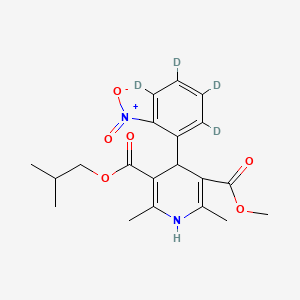
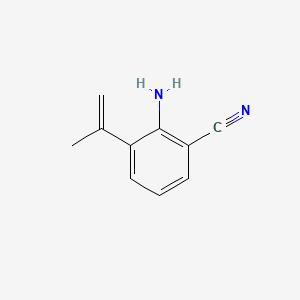
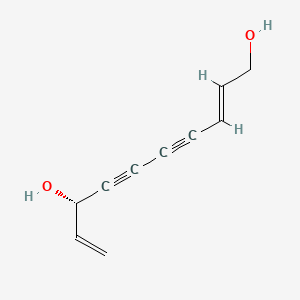
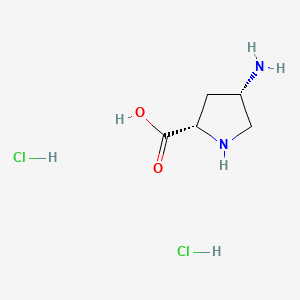
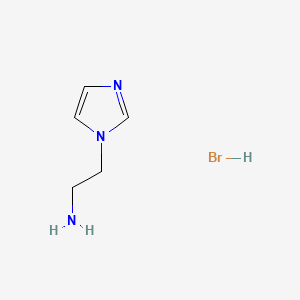

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)


![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
